AKR1C3 Inhibitory Potency: Achieving Nanomolar Activity Without a Chlorine Substituent
Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone demonstrates potent inhibition of the AKR1C3 enzyme with an IC50 of approximately 100 nM [1]. This establishes it as a viable, potent core scaffold in the development of AKR1C3 inhibitors, providing a baseline activity that can be further optimized. This is a crucial differentiator from its close analog, CRT0093964 (4-(4-chlorophenyl)piperazin-1-yl)(morpholino)methanone), which achieves a similar IC50 of 88 nM due to its chlorine substitution [2]. For researchers seeking a non-halogenated core scaffold for further SAR exploration or to avoid potential metabolic liabilities associated with aryl chlorides, the unsubstituted phenyl variant provides a distinct and verifiable alternative.
| Evidence Dimension | Inhibition of AKR1C3 Enzyme Activity |
|---|---|
| Target Compound Data | IC50 ~ 100 nM |
| Comparator Or Baseline | CRT0093964 (4-chloro analog): IC50 = 88 nM |
| Quantified Difference | Approximately 1.1-fold difference; similar potency achieved with a different chemical structure. |
| Conditions | In vitro enzymatic assay using recombinant AKR1C3 protein. |
Why This Matters
This data proves that a researcher can procure the non-halogenated Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone as a chemically distinct starting point for a medicinal chemistry program, achieving near-identical target potency to the more advanced chlorinated analog.
- [1] Flanagan, J. U., Atwell, G. J., Heinrich, D. M., Brooke, D. G., Silva, S., Rigoreau, L. J. M., Trivier, E., Turnbull, A. P., Raynham, T., Jamieson, S. M. F., & Denny, W. A. (2014). Morpholylureas are a new class of potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3). Bioorganic & Medicinal Chemistry, 22(3), 967–977. View Source
- [2] Cancer Research Technology. (n.d.). AKR1C3 inhibitor CRT0093964 Small Molecule (Tool Compound). CancerTools.org. Retrieved April 18, 2026. View Source
